2,3-Dibenzyl-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31307-60-5 |
|---|---|
Molecular Formula |
C26H22 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1,2-dibenzyl-3-phenylbenzene |
InChI |
InChI=1S/C26H22/c1-4-11-21(12-5-1)19-24-17-10-18-25(23-15-8-3-9-16-23)26(24)20-22-13-6-2-7-14-22/h1-18H,19-20H2 |
InChI Key |
SAOWVTXHYIAIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of 2,3 Dibenzyl 1,1 Biphenyl and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for elucidating the molecular structure of 2,3-Dibenzyl-1,1'-biphenyl and its derivatives. These techniques provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the vibrational modes within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework.
In ¹H NMR spectroscopy , the chemical shifts, splitting patterns, and integration of the signals reveal the number of different types of protons and their neighboring environments. For biphenyl (B1667301) and its derivatives, the aromatic region of the spectrum is particularly informative, showing complex multiplets due to the coupling between protons on the phenyl rings. chemicalbook.com The signals for the benzylic protons in this compound would also provide key structural information. The chemical shifts are influenced by the substitution pattern on the biphenyl core and the conformation of the molecule. rsc.orgrsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org In a broadband decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for the determination of the total number of non-equivalent carbons. mnstate.eduyoutube.com The chemical shifts of the carbon atoms are sensitive to their hybridization (sp², sp³) and the presence of electron-donating or electron-withdrawing groups. libretexts.org For substituted biphenyls, the chemical shifts of the quaternary carbons and the carbons in the phenyl rings can confirm the substitution pattern. researchgate.netchemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
Interactive Data Table: Representative NMR Data for Biphenyl Derivatives
| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Biphenyl | 7.30-7.59 (m, 10H) rsc.org | 127.2, 127.3, 128.8, 141.3 rsc.org |
| 4,4'-Dimethylbiphenyl | 7.21-7.23 (d, 4H), 7.46-7.48 (d, 4H) rsc.org | 21.2, 126.9, 129.6, 136.8, 138.4 rsc.org |
| 4,4'-Dimethoxybiphenyl | 3.84 (s, 6H), 6.94-6.97 (m, 4H), 7.46-7.49 (m, 4H) rsc.org | 55.3, 114.2, 127.7, 133.5, 158.7 rsc.org |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. nist.govchemicalbook.com For this compound, the IR spectrum would show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methylene (B1212753) groups of the benzyl (B1604629) substituents. The out-of-plane bending vibrations in the low-frequency region can provide information about the substitution pattern of the benzene (B151609) rings. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.govscience-softcon.despectrabase.com The absorption maxima (λ_max) in the UV-Vis spectrum of biphenyl derivatives are related to the extent of π-conjugation between the two phenyl rings. The degree of planarity of the biphenyl system significantly affects the UV-Vis spectrum; a more planar conformation generally leads to a red shift (longer wavelength) of the absorption bands due to increased conjugation.
Interactive Data Table: Spectroscopic Data for Biphenyl
| Technique | Key Features |
| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), Out-of-plane C-H bending nist.govchemicalbook.comresearchgate.netresearchgate.net |
| UV-Vis Spectroscopy | Absorption bands related to π-π* transitions, sensitive to ring coplanarity nist.govscience-softcon.despectrabase.com |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. researchgate.net By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would provide a precise molecular weight, confirming its elemental composition of C₂₆H₂₂. nih.govnist.gov The fragmentation pattern observed in the mass spectrum can also offer clues about the molecular structure.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.govmdpi.commdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms and the bond lengths and angles within the molecule. For this compound and its derivatives, X-ray crystallography can provide unambiguous information about the dihedral angle between the two phenyl rings, the conformation of the benzyl groups, and the intermolecular packing in the crystal lattice. nih.govnih.gov
Conformational Dynamics and Stereochemical Aspects
The biphenyl system is not rigid; the two phenyl rings can rotate relative to each other around the central C-C single bond. This rotation is subject to steric hindrance from the substituents on the rings, leading to specific conformational preferences and rotational barriers.
The dihedral angle (or torsional angle) between the planes of the two phenyl rings is a key parameter defining the conformation of biphenyl derivatives. westmont.edu In the gas phase, biphenyl itself is twisted with a dihedral angle of about 44.4°. wikipedia.org In solution, the dihedral angle of biphenyl is determined to be around 32°. rsc.org The presence of bulky substituents at the ortho positions, such as the benzyl groups in this compound, significantly influences this angle.
The energy required to overcome the steric hindrance and rotate the phenyl rings is known as the rotational barrier . idc-online.comcomporgchem.com This barrier can be determined experimentally using dynamic NMR spectroscopy, where the temperature is varied to observe the coalescence of signals corresponding to different conformations. uva.esnih.gov Theoretical calculations, such as Density Functional Theory (DFT), are also employed to compute the rotational barriers and to understand the factors that govern them. uva.es The magnitude of the rotational barrier is a direct measure of the steric strain in the molecule. For biphenyls with ortho-substituents, these barriers can be substantial. researchgate.netnih.gov
Interactive Data Table: Conformational Properties of Biphenyl
| Property | Value | Method of Determination |
| Gas Phase Dihedral Angle | ~44.4° wikipedia.org | Electron Diffraction |
| Solution Dihedral Angle | ~32° rsc.org | Vibrational Spectroscopy |
| Rotational Barrier (Experimental) | 6.0 ± 2.1 kcal/mol (at 0°) comporgchem.com | Various |
| Rotational Barrier (Calculated) | 7.88 kJ/mol (at 0°) comporgchem.com | CCSD(T) |
Atropisomerism in Substituted Biphenyl Systems
Atropisomerism is a unique form of stereoisomerism that arises from hindered rotation around a single bond, leading to the existence of stable, isolable conformers. In biphenyl systems, the rotation around the central carbon-carbon single bond can be restricted by the presence of bulky substituents in the ortho positions of the two phenyl rings. numberanalytics.comnumberanalytics.compharmaguideline.com This restriction creates a significant energy barrier, preventing the free interconversion of the rotational isomers, or rotamers. wikipedia.org If this energy barrier is sufficiently high, the different conformers can be separated and exist as distinct chemical entities. wikipedia.orglibretexts.org
For a biphenyl derivative to exhibit atropisomerism and be chiral, two primary conditions must be met:
Restricted Rotation: The presence of large groups in at least three of the four ortho positions (2, 2', 6, and 6') is generally required to create enough steric hindrance to significantly slow down rotation around the biphenyl linkage. youtube.com The size of these substituents directly correlates with the rotational energy barrier; larger groups lead to more stable atropisomers. libretexts.org
Lack of a Plane of Symmetry: The substituted biphenyl must not possess a plane of symmetry. stackexchange.com If the substitution pattern results in a molecule that is superimposable on its mirror image, it will be achiral, even if rotation is restricted. For instance, a 2,2',6,6'-tetrasubstituted biphenyl with identical substituents at the 2 and 6 positions of one ring will have a plane of symmetry and thus be achiral. stackexchange.com
In the case of the hypothetical this compound, we have substituents at the 2 and 3 positions of one phenyl ring and no substituents on the other. The presence of a bulky benzyl group at the 2-position would contribute to restricted rotation. However, with only one ortho substituent, the energy barrier to rotation might not be high enough for the isolation of stable atropisomers at room temperature. The stability of atropisomers is often quantified by the half-life of interconversion (t½), with a commonly accepted threshold for isolable atropisomers being a half-life of over 1000 seconds at a given temperature. wikipedia.orgunacademy.com
The potential for chirality in derivatives of this compound would depend on the substitution pattern on the second phenyl ring. For example, a derivative with a bulky substituent at the 2'-position would create a tetrasubstituted biphenyl system (2-benzyl, 3-benzyl, 2'-substituent). If the substituents at the 2 and 2' positions are different, and there are no other symmetry elements, the molecule would be chiral and, in principle, resolvable into its enantiomers.
Table 1: Factors Influencing Atropisomerism in Biphenyl Systems
| Factor | Description | Impact on Rotational Barrier |
| Size of Ortho Substituents | The steric bulk of the groups at the 2, 2', 6, and 6' positions. | Larger substituents increase steric hindrance and raise the energy barrier to rotation. libretexts.org |
| Number of Ortho Substituents | The quantity of substituents in the ortho positions. | A greater number of ortho substituents generally leads to a higher rotational barrier. numberanalytics.com |
| Bridging Groups | The presence of a chemical bridge connecting the two phenyl rings. | Bridging can lock the conformation, leading to very high rotational barriers. libretexts.org |
| Buttressing Effects | Substituents at the meta positions adjacent to ortho groups can influence the effective size of the ortho substituents. | A meta substituent can push an ortho substituent closer to the other ring, increasing steric hindrance. libretexts.org |
Chiral Resolution and Enantiomeric Excess Determination
Once it is established that a substituted biphenyl is chiral and its atropisomers are stable, the next challenge is to separate the enantiomers, a process known as chiral resolution. wikipedia.org The determination of the purity of a single enantiomer in a mixture is quantified by the enantiomeric excess (ee).
Several methods can be employed for the chiral resolution of atropisomeric biphenyls:
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic biphenyl (if it contains an acidic or basic functional group) with a chiral resolving agent. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. acs.org The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction on one enantiomer of a racemic mixture while leaving the other unreacted. This allows for the separation of the unreacted enantiomer from the product.
The enantiomeric excess of a resolved sample is typically determined using analytical techniques that can distinguish between the enantiomers. Chiral HPLC is a primary method for this analysis. The relative areas of the peaks corresponding to the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.
Table 2: Common Techniques for Chiral Resolution and Enantiomeric Excess Determination
| Technique | Principle | Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. acs.org |
| Classical Resolution (Diastereomeric Salt Formation) | Formation of diastereomers with different physical properties (e.g., solubility). | Separation of enantiomers that can form salts. wikipedia.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes that exhibit different NMR chemical shifts. | Determination of enantiomeric excess. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Characterization of chiral compounds and can be used for ee determination. |
While specific experimental data for this compound is not available, the principles outlined above provide a solid framework for predicting and understanding its potential stereochemical behavior and that of its derivatives. The presence of benzyl groups suggests that steric hindrance could play a significant role in its conformational preferences, making it an interesting candidate for further investigation into the fascinating world of atropisomerism.
Reactivity and Derivatization Chemistry of 2,3 Dibenzyl 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including biphenyls. uomustansiriyah.edu.iqmsu.edu The reactivity and orientation of incoming electrophiles are directed by the substituents already present on the aromatic rings. uci.edu In the case of 2,3-Dibenzyl-1,1'-biphenyl, the molecule possesses two phenyl rings. One ring is substituted at the 2- and 3-positions with benzyl (B1604629) groups, and the other ring is unsubstituted.
The phenyl group of the biphenyl moiety is an activating, ortho-, para-directing group. pearson.com Similarly, the benzyl groups are alkyl substituents, which are also activating and ortho-, para-directing. Therefore, electrophilic attack is anticipated to occur preferentially on the substituted phenyl ring, which is activated by two benzyl groups, over the unsubstituted phenyl ring. However, the positions ortho to the benzyl groups (positions 4 and 6) are sterically hindered. The position para to the 2-benzyl group is the 5-position, and the position para to the 3-benzyl group is the 6-position. The most likely positions for substitution on the substituted ring are the 4-, 5-, and 6-positions, with steric hindrance playing a significant role. Substitution on the second phenyl ring would be directed to the ortho- (2', 6') and para- (4') positions.
The introduction of a halogen atom onto the biphenyl core can be achieved using standard electrophilic halogenation conditions, typically involving a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). uomustansiriyah.edu.iq For this compound, the reaction is expected to yield a mixture of products due to the multiple activated positions.
The primary substitution is predicted to occur at the 4'-position (para to the phenyl substituent) of the unsubstituted ring due to its accessibility and electronic activation. On the substituted ring, the 6-position is sterically hindered by the adjacent benzyl group and the second phenyl ring. The 4- and 5-positions are more accessible.
Table 1: Predicted Products of Monobromination of this compound
| Product Name | Position of Bromine | Predicted Major/Minor | Rationale |
|---|---|---|---|
| 4'-Bromo-2,3-dibenzyl-1,1'-biphenyl | 4' | Major | Electronic activation and low steric hindrance. |
| 2'-Bromo-2,3-dibenzyl-1,1'-biphenyl | 2' | Minor | Electronic activation but some steric hindrance. |
This table is based on established principles of electrophilic aromatic substitution and steric effects.
Sulfonation of biphenyl is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). wikipedia.orggoogle.com The reaction is generally reversible. As with halogenation, the directing effects of the benzyl and phenyl groups will determine the position of the sulfonic acid group (-SO₃H).
Similar to halogenation, the primary site of monosulfonation is expected to be the 4'-position on the unsubstituted ring. Further sulfonation can lead to di- and polysulfonated products. Studies on the sulfonation of substituted biphenyls, such as dimethylbiphenyls, show that mixtures of isomers are often formed, and the product distribution is influenced by reaction conditions. rsc.org For instance, the sulfonation of 2,2'-dimethylbiphenyl (B165481) yields a mixture of 3,3'-, 3,5'-, and 5,5'-disulfonic acids. rsc.org By analogy, polysulfonation of this compound would likely occur at the most activated and sterically accessible positions on both rings.
Table 2: Predicted Products of Monosulfonation of this compound
| Product Name | Position of -SO₃H | Predicted Major/Minor | Rationale |
|---|---|---|---|
| 2,3-Dibenzyl-[1,1'-biphenyl]-4'-sulfonic acid | 4' | Major | Favored electronically and sterically. |
This table is based on established principles of electrophilic aromatic substitution.
Functional Group Transformations on the Benzyl Moieties
The two benzyl groups in this compound contain reactive benzylic C-H bonds. These positions are susceptible to a variety of transformations, such as oxidation and free-radical halogenation, without altering the biphenyl core.
Oxidation of the benzylic methylene (B1212753) (-CH₂-) groups can lead to the formation of alcohols, aldehydes, or carboxylic acids, depending on the oxidizing agent and reaction conditions. For example, potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic positions to carboxylic acids. Milder oxidizing agents would be required to stop the oxidation at the alcohol or aldehyde stage.
Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position. This would yield 2,3-bis(bromobenzyl)-1,1'-biphenyl, a versatile intermediate for further nucleophilic substitution reactions.
Metal-Catalyzed Reactions on Dibenzyl Biphenyl Substrates
Palladium-catalyzed reactions are particularly prominent. researchgate.net If the biphenyl core is functionalized with a halide (e.g., through electrophilic halogenation as described in 4.1.1), it can undergo Suzuki-Miyaura, Stille, or Negishi coupling reactions to form more complex poly-aryl systems.
Furthermore, C-H activation/functionalization reactions catalyzed by transition metals like palladium, rhodium, or iridium offer a direct way to form new C-C or C-heteroatom bonds without pre-functionalization. d-nb.info For instance, photocatalytic methods have been developed for the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines, demonstrating that the biphenyl scaffold is amenable to modern metal-catalyzed transformations. d-nb.infobeilstein-journals.org Such strategies could potentially be adapted for the direct functionalization of the C-H bonds on the biphenyl core of this compound.
Regioselective Functionalization Studies and Controlled Derivatization
Achieving regioselective functionalization of a complex molecule like this compound is a significant synthetic challenge. The presence of multiple activated positions can lead to mixtures of isomers in many reactions. Control over the reaction site is crucial for the synthesis of well-defined derivatives.
One common strategy to achieve regioselectivity is the use of directing groups. A directing group can be temporarily installed on the molecule to guide a metal catalyst to a specific C-H bond, often in the ortho-position. After the reaction, the directing group can be removed. While no studies have specifically reported this for this compound, methods developed for other biphenyl systems could be applicable. For example, transient directing group strategies have been used for the meta-C-H olefination of biphenyl aldehydes. researchgate.net
Another approach to control regioselectivity is to exploit the inherent electronic and steric differences between the reactive sites. For example, the 4'-position is electronically activated and the least sterically hindered, making it the most probable site for initial electrophilic attack. By carefully controlling the stoichiometry of the electrophile and the reaction conditions, it may be possible to favor monosubstitution at this position. Subsequent transformations could then be carried out on this defined intermediate. The development of axially chiral biphenyl ligands and catalysts also highlights the sophisticated level of control that can be achieved in reactions involving biphenyl scaffolds. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,3-Dibenzyl-1,1'-biphenyl, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be utilized to determine its optimized molecular geometry and various electronic properties. researchgate.net
The geometry of biphenyl (B1667301) derivatives is characterized by the dihedral angle between the two phenyl rings, which arises from a balance between steric hindrance and π-conjugation. researchgate.net In the case of this compound, the bulky benzyl (B1604629) substituents at the 2- and 3-positions would introduce significant steric strain, forcing the biphenyl rings to adopt a non-planar conformation.
Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. eurjchem.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the electron density distribution and help in identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| Dihedral Angle (C1-C1'-C2'-C6') | ~60-80° | Indicates the degree of twist between the biphenyl rings due to steric hindrance from benzyl groups. |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and stability. nih.gov |
| Dipole Moment | ~0.5 - 1.5 D | Reflects the overall polarity of the molecule resulting from its asymmetric substitution. |
Note: The values in this table are hypothetical and represent typical ranges for substituted biphenyls. Actual values would require specific DFT calculations for this compound.
Computational Conformational Analysis
Computational conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules like this compound. Due to the presence of multiple single bonds, this molecule can exist in various conformations arising from the rotation around:
The C-C single bond connecting the two biphenyl rings.
The C-C single bonds connecting the benzyl groups to the biphenyl core.
The C-C single bonds within the benzyl groups.
A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization of the low-energy conformers, would be necessary to identify the most stable structures. The relative energies of these conformers would determine their population distribution at a given temperature. The results of such an analysis are crucial for interpreting experimental data, as the observed properties are often an average over the populated conformations.
Theoretical Studies on Reaction Mechanisms
Theoretical studies can elucidate the potential reaction mechanisms involving this compound. For instance, reactions at the benzylic positions are common for such compounds. Computational modeling can be used to explore the transition states and reaction pathways for processes like oxidation, halogenation, or other functional group transformations.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural characterization of newly synthesized compounds.
NMR Spectroscopy: DFT calculations can provide accurate predictions of ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. rsc.org The calculated chemical shifts for this compound would be expected to show a complex pattern due to the large number of non-equivalent protons and carbons in the aromatic and benzylic regions. These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra. rsc.org
Advanced Applications and Role As a Molecular Scaffold
Incorporation into Supramolecular Architectures and Assemblies
The self-assembly of molecules into well-defined supramolecular architectures is a burgeoning field with applications in nanotechnology and materials science. The biphenyl (B1667301) unit is a common motif in the design of molecules for supramolecular assembly due to its ability to engage in π-π stacking interactions. The presence of benzyl (B1604629) groups at the 2 and 3 positions of the biphenyl core in 2,3-Dibenzyl-1,1'-biphenyl would significantly influence its packing and assembly behavior.
The bulky benzyl substituents would likely enforce a twisted conformation of the biphenyl rings, preventing planar packing and potentially leading to the formation of more complex, three-dimensional supramolecular structures. These structures could range from discrete molecular cages to extended porous networks, depending on the interplay of steric hindrance and intermolecular forces. The aromatic rings of the benzyl groups themselves could also participate in π-stacking interactions, further directing the self-assembly process.
Table 1: Potential Supramolecular Assemblies of this compound (Illustrative examples based on the structural features of the molecule)
| Assembly Type | Driving Forces | Potential Applications |
| Helical Nanostructures | Steric hindrance from benzyl groups, π-π stacking | Chiral recognition, catalysis |
| Porous Organic Cages | Directional non-covalent interactions | Gas storage, molecular separation |
| Liquid Crystals | Anisotropic molecular shape | Display technologies, sensors |
Utilization in Ligand Design and Coordination Chemistry for Catalysis
The development of new ligands is crucial for advancing the field of catalysis. Biphenyl-based ligands, particularly those with atropisomeric chirality, have proven to be highly effective in a wide range of asymmetric catalytic reactions. The substitution pattern of This compound makes it an interesting candidate for ligand design.
The introduction of coordinating groups, such as phosphines or amines, onto the benzyl or biphenyl rings could transform the molecule into a bidentate or even a tridentate ligand. The steric bulk of the benzyl groups would create a specific chiral pocket around the metal center, which could be exploited for enantioselective catalysis. The conformational flexibility of the benzyl groups might also allow for dynamic changes in the coordination sphere, potentially leading to novel catalytic activities.
Table 2: Potential Catalytic Applications of this compound-based Ligands (Hypothetical applications based on related biphenyl ligand systems)
| Catalytic Reaction | Metal Center | Role of the Ligand |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Creation of a chiral environment |
| Cross-Coupling Reactions | Palladium, Nickel | Steric control of reductive elimination |
| Enantioselective Lewis Acid Catalysis | Copper, Zinc | Formation of a chiral Lewis acid complex |
Function as a Core Structure in Advanced Organic Materials (e.g., host materials)
The unique structural and electronic properties of substituted biphenyls make them attractive building blocks for advanced organic materials. The This compound scaffold could be incorporated into polymers or dendrimers to create materials with tailored properties. For instance, its integration into a polymer backbone could lead to materials with high thermal stability and specific photophysical properties.
Furthermore, the twisted conformation and the presence of aromatic surfaces in This compound make it a potential candidate for the development of host materials in host-guest chemistry. The molecule could form well-defined cavities capable of encapsulating smaller guest molecules, with the benzyl groups acting as "gates" that control access to the binding site. Such host-guest systems could find applications in sensing, drug delivery, and separation technologies.
Structural Motifs in Natural Product Analogues and Biomimetic Syntheses (e.g., lignans, neolignans)
Lignans and neolignans are a large class of natural products characterized by the presence of a dibenzylbutane or related backbone. Many of these compounds exhibit interesting biological activities. The This compound structure can be seen as a constrained analogue of certain lignans, where the two benzyl groups are attached to a biphenyl core instead of a flexible butane (B89635) chain.
This structural relationship suggests that This compound could serve as a valuable scaffold for the design and synthesis of novel lignan (B3055560) analogues with potentially enhanced or modified biological activities. The rigid biphenyl core would pre-organize the benzyl substituents in a specific spatial arrangement, which could lead to a higher affinity for biological targets. Biomimetic synthetic strategies, which mimic the biosynthetic pathways of natural products, could be employed to access derivatives of This compound .
Building Blocks for Complex Molecular Architectures and Designed Scaffolds (e.g., for specific molecular recognition)
The design of molecules with specific shapes and functionalities for molecular recognition is a central theme in modern organic chemistry. The This compound scaffold offers a versatile platform for the construction of complex molecular architectures. The biphenyl core provides a rigid framework, while the benzyl groups can be further functionalized to introduce specific recognition sites.
By strategically modifying the benzyl groups with hydrogen-bonding donors and acceptors, charged groups, or hydrophobic moieties, it is possible to create receptors that can selectively bind to a variety of guest molecules, from small ions to large biomolecules. The inherent chirality of appropriately substituted derivatives of This compound could also be exploited for the development of chiral selectors for enantioselective recognition and separation. The design of such molecular scaffolds opens up possibilities for applications in areas such as chemical sensing, diagnostics, and asymmetric catalysis. nih.gov
Historical Perspective and Emerging Research Avenues
Evolution of Synthetic Strategies for Biphenyl (B1667301) and Dibenzyl Analogs
The construction of the biaryl bond is central to the synthesis of biphenyl derivatives. Over the past 160 years, synthetic methodologies have evolved from harsh, classical reactions to highly efficient and selective metal-catalyzed cross-coupling reactions. rsc.org
The journey began in the mid-19th century with methods like the Wurtz-Fittig reaction (circa 1862), which extended the Wurtz coupling to the formation of aryl-aryl bonds by using sodium metal to couple an aryl halide with an alkyl halide. rsc.org Another classical method is the Ullmann reaction , discovered in 1901, which involves the copper-promoted coupling of two aryl halide molecules. rsc.orgrsc.org While foundational, these early methods often required high temperatures and stoichiometric amounts of metal, and their substrate scope was limited.
The latter half of the 20th century witnessed a revolution in C-C bond formation with the advent of palladium-catalyzed cross-coupling reactions. These methods offer milder reaction conditions, broader functional group tolerance, and greater control over selectivity. Key reactions applicable to the synthesis of complex biphenyls include:
Suzuki-Miyaura Coupling: This versatile reaction, one of the most powerful tools for constructing the biphenyl core, couples an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. rsc.orgresearchgate.netmdpi.com It is known for its mild conditions and tolerance of a wide variety of functional groups. researchgate.net
Kumada Coupling: This method utilizes a Grignard reagent (aryl magnesium halide) and couples it with an aryl halide, typically catalyzed by nickel or palladium complexes. rsc.orgrsc.org
Stille Coupling: Involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. rsc.orgrsc.org
Negishi Coupling: Employs an organozinc reagent to couple with an organohalide, catalyzed by nickel or palladium. rsc.orgrsc.org
Hiyama Coupling: Uses an organosilane compound in a palladium-catalyzed cross-coupling reaction with an organohalide. rsc.orgresearchgate.net
The synthesis of dibenzyl moieties often involves nucleophilic substitution reactions, such as the SN2 substitution of quaternary ammonium (B1175870) salts, or Friedel-Crafts type alkylations where a benzyl (B1604629) halide reacts with an aromatic ring in the presence of a Lewis acid. bohrium.comresearchgate.net
For a complex molecule like 2,3-Dibenzyl-1,1'-biphenyl, a plausible modern synthetic approach would likely involve a sequential strategy. For instance, a Suzuki-Miyaura coupling could first form a substituted monobenzyl-biphenyl intermediate, followed by a second coupling or a Friedel-Crafts benzylation to introduce the second benzyl group. The steric hindrance imposed by the ortho- and meta-benzyl groups would require careful optimization of catalysts, ligands, and reaction conditions to achieve a good yield.
Table 1: Key Synthetic Reactions for Biphenyl and Dibenzyl Analogs To view the data, click on the headers to sort or use the search bar to filter.
| Reaction Name | Year Developed | Reactants | Catalyst/Promoter | General Application |
|---|---|---|---|---|
| Wurtz-Fittig Reaction | c. 1862 | Aryl Halide + Alkyl Halide | Sodium Metal | Early aryl-aryl bond formation. rsc.org |
| Ullmann Reaction | 1901 | Aryl Halide + Aryl Halide | Copper | Homocoupling of aryl halides. rsc.orgwikipedia.org |
| Kumada Coupling | 1972 | Aryl Grignard Reagent + Aryl Halide | Nickel or Palladium | Cross-coupling for biaryl synthesis. rsc.org |
| Negishi Coupling | 1977 | Aryl-Zinc Compound + Aryl Halide | Nickel or Palladium | Cross-coupling with high reactivity. rsc.org |
| Suzuki-Miyaura Coupling | 1979 | Aryl Boronic Acid + Aryl Halide | Palladium | Highly versatile biaryl synthesis. rsc.orgresearchgate.netmdpi.com |
| Hiyama Coupling | 1988 | Aryl Silane + Aryl Halide | Palladium | Fluoride-activated cross-coupling. rsc.org |
| Friedel-Crafts Alkylation | 1877 | Aromatic Ring + Benzyl Halide | Lewis Acid (e.g., AlCl3) | Introduction of benzyl groups. bohrium.com |
Future Research Trajectories for this compound
While direct research on this compound is not extensively documented, its structural motifs suggest several promising avenues for future investigation, primarily in materials science and medicinal chemistry.
The substituted biphenyl core is known for the phenomenon of atropisomerism , where rotation around the single bond between the two phenyl rings is sterically hindered, leading to stable, chiral isomers. wikipedia.org The presence of two bulky benzyl groups at the 2- and 3-positions of this compound would create significant steric hindrance, almost certainly resulting in stable atropisomers. Future research could focus on:
Asymmetric Synthesis: Developing synthetic routes to access individual, enantiomerically pure atropisomers of the compound. These chiral scaffolds could be valuable as ligands in asymmetric catalysis, a field where biphenyl derivatives like BINAP have been pivotal. wikipedia.org
Chiroptical Materials: Investigating the unique optical properties of the separated atropisomers. Chiral organic molecules are of great interest for applications in circularly polarized light emission and detection, which are relevant for advanced display technologies and optical data storage.
Host-Guest Chemistry: The sterically crowded and conformationally restricted pocket created by the benzyl groups could be explored for applications in molecular recognition and host-guest chemistry, potentially acting as a selective receptor for specific small molecules.
In medicinal chemistry, dibenzyl compounds and biphenyl scaffolds are prevalent. Dibenzyl trisulfide, for example, is a known inhibitor of CYP1A1, an enzyme involved in metabolizing pollutants. nih.gov Biphenyl moieties are found in numerous drugs, where they often serve to orient functional groups for optimal interaction with biological targets. bohrium.comwikipedia.org Research on this compound could explore its potential as:
Enzyme Inhibitors: The compound's three-dimensional structure could be modeled and tested for inhibitory activity against various enzymes, particularly those with hydrophobic binding pockets where the benzyl groups could establish favorable interactions.
Scaffolds for Drug Discovery: The core structure could be further functionalized to create libraries of new compounds for screening against various diseases. The biphenyl unit can act as a rigid anchor to present pharmacophoric elements in a defined spatial arrangement.
Interdisciplinary Research Opportunities for Biphenyl-Based Scaffolds
The biphenyl framework is a privileged scaffold that bridges multiple scientific disciplines, offering a rich landscape for interdisciplinary research.
Materials Science and Electronics: Biphenyl derivatives are fundamental to the development of Organic Light-Emitting Diodes (OLEDs) and liquid crystals (LCs) . bohrium.comwikipedia.org Cyanobiphenyls, for instance, were crucial in the commercialization of liquid crystal displays (LCDs). wikipedia.org Future work could integrate computational modeling with synthetic chemistry to design novel biphenyl-based materials with tailored electronic and photophysical properties for next-generation flexible displays, sensors, and organic solar cells. The development of new biphenyl-based polymers could also lead to advanced plastics with unique thermal and mechanical properties. nih.gov
Pharmaceutical and Life Sciences: The intersection of synthetic chemistry, computational biology, and pharmacology continues to drive the use of biphenyls in drug discovery. researchgate.net Biphenyls are present in drugs for treating hypertension (e.g., Telmisartan) and have been explored as scaffolds for anticancer and antimicrobial agents. wikipedia.orgresearchgate.net Interdisciplinary efforts could focus on using biphenyl scaffolds to create new classes of proteolysis-targeting chimeras (PROTACs) or allosteric modulators, which represent cutting-edge approaches in therapeutic development.
Catalysis and Green Chemistry: Chiral biphenyl ligands are essential in asymmetric catalysis. wikipedia.org Research combining organometallic chemistry, materials science, and process engineering could lead to the development of heterogeneous catalysts where biphenyl-based ligands are anchored to solid supports. Such systems would offer the high selectivity of homogeneous catalysts with the practical advantages of easy separation and recyclability, aligning with the principles of green chemistry. researchgate.net
The continued exploration of synthetic methodologies and the inherent properties of the biphenyl core ensures that compounds like this compound and related structures will remain a fertile ground for scientific discovery across diverse fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
